molecular formula C18H18BrClN2O B4979391 N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride

N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride

Cat. No. B4979391
M. Wt: 393.7 g/mol
InChI Key: LQJFLCHHOOFSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride, also known as Q-VD-OPh, is a small molecule inhibitor of caspases, a family of enzymes that play a crucial role in programmed cell death or apoptosis. Q-VD-OPh has been widely used in scientific research to study the mechanisms of apoptosis and to develop potential therapies for diseases such as cancer, Alzheimer's, and Parkinson's.

Mechanism of Action

N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride inhibits caspases by binding to the active site of the enzyme and blocking its activity. Caspases are activated by proteolytic cleavage, and N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride prevents this cleavage from occurring. By inhibiting caspases, N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride can prevent apoptosis and promote cell survival.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting caspases, N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride can also inhibit other enzymes such as calpain and cathepsin B. N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride has been shown to reduce inflammation and oxidative stress in animal models of disease. N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride has several advantages for use in lab experiments. It is a highly specific inhibitor of caspases and has minimal off-target effects. N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride is also relatively stable and can be stored for long periods of time. However, N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride has some limitations. It is a small molecule inhibitor and may not be effective in all cell types or in all disease models. N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride can also be toxic at high concentrations, and care must be taken to use appropriate dosages in experiments.

Future Directions

There are several future directions for the use of N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride in scientific research. One area of interest is the development of N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride-based therapies for diseases such as cancer, Alzheimer's, and Parkinson's. N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride has also been used in combination with other drugs to enhance their effectiveness. Another area of interest is the development of new caspase inhibitors with improved potency and specificity. Finally, N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride can be used to study the role of caspases in other biological processes such as autophagy and necroptosis.

Synthesis Methods

The synthesis of N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride involves the reaction of 4-bromobenzenamine, 2-methylquinoline, and ethyl 4-chlorobutyrate in the presence of a base and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride hydrochloride. The synthesis of N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride is a multi-step process that requires expertise in organic chemistry and careful attention to reaction conditions.

Scientific Research Applications

N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride has been extensively used in scientific research to study the mechanisms of apoptosis and to develop potential therapies for diseases such as cancer, Alzheimer's, and Parkinson's. N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride has been shown to inhibit caspase-3, -6, -7, and -9, which are key enzymes in the apoptotic pathway. By inhibiting these enzymes, N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride can prevent cell death and promote cell survival. N-(4-bromophenyl)-6-ethoxy-2-methyl-4-quinolinamine hydrochloride has also been used to study the role of caspases in inflammation, ischemia-reperfusion injury, and neurodegeneration.

properties

IUPAC Name

N-(4-bromophenyl)-6-ethoxy-2-methylquinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O.ClH/c1-3-22-15-8-9-17-16(11-15)18(10-12(2)20-17)21-14-6-4-13(19)5-7-14;/h4-11H,3H2,1-2H3,(H,20,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJFLCHHOOFSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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